molecular formula C8H9NOS B2534171 N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE CAS No. 63122-37-2

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2534171
CAS No.: 63122-37-2
M. Wt: 167.23
InChI Key: YGECLJXFUPJOFH-UHFFFAOYSA-N
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Description

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the prop-2-en-1-yl group.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

    Prop-2-en-1-yl thiophene: Lacks the carboxamide group.

Uniqueness

N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the prop-2-en-1-yl group and the carboxamide group, which may contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-prop-2-enylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGECLJXFUPJOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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